2-({4-[(4-Methylphenyl)sulfonyl]-5-(morpholin-4-yl)-1,3-thiazol-2-yl}sulfonyl)ethanol
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Overview
Description
2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFONYL}ETHAN-1-OL is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFONYL}ETHAN-1-OL typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a thiazole derivative in the presence of a base to form the intermediate compound. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFONYL}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFONYL}ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFONYL}ETHAN-1-OL involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazole and morpholine rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
- 2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFANYL}-1-PHENYLETHAN-1-ONE
Uniqueness
The uniqueness of 2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFONYL}ETHAN-1-OL lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H20N2O6S3 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-thiazol-2-yl]sulfonyl]ethanol |
InChI |
InChI=1S/C16H20N2O6S3/c1-12-2-4-13(5-3-12)27(22,23)14-15(18-6-9-24-10-7-18)25-16(17-14)26(20,21)11-8-19/h2-5,19H,6-11H2,1H3 |
InChI Key |
AUFZMQHIPNMSQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CCO)N3CCOCC3 |
Origin of Product |
United States |
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